![molecular formula C16H18N6O3 B2711110 2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034350-83-7](/img/structure/B2711110.png)
2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide
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Overview
Description
The compound appears to contain several functional groups including an isoxazole ring, a triazine ring, and an acetamide group. Isoxazoles are a type of aromatic organic compound that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Triazines are a class of nitrogen-containing heterocycles. The triazine structure is a ring composed of three carbon atoms and three nitrogen atoms . Acetamide (CH3CONH2) is the amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Isoxazoles, for example, can undergo a variety of reactions including electrophilic and nucleophilic substitutions . Triazines are known to react with amines, alcohols, and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry and Drug Development:
- Compounds with similar structures have been synthesized for their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition:
- Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, indicating the potential of such molecules in industrial applications to protect metals from corrosion (Hu et al., 2016).
Chemical Synthesis and Material Science:
- Research into the synthesis of complex organic molecules, such as 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones, highlights the role of similar chemical entities in developing new materials with potential applications in electronics, photonics, and as functional materials in various industries (Chau et al., 1997).
Antimicrobial and Antifungal Applications:
- Some novel thiazole and pyrazole derivatives based on tetrahydrobenzothiophene have shown antimicrobial and antifungal activities, suggesting that similar compounds could be explored for use in agriculture or as pharmaceuticals to combat microbial infections (Gouda et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-22(2)15-18-13(19-16(20-15)24-3)9-17-14(23)8-11-10-6-4-5-7-12(10)25-21-11/h4-7H,8-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGVXPIIVVMFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide |
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